1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dichlorobenzyl)piperazine
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dichlorobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzodioxole group and a dichlorobenzyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dichlorobenzyl)piperazine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-(2,4-dichlorobenzyl)piperazine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dichlorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzodioxole or dichlorobenzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with hydrogenated functional groups.
- Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dichlorobenzyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dichlorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
- 1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine
- 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorobenzyl)piperazine
- 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorobenzyl)piperazine
Comparison: Compared to its analogs, 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dichlorobenzyl)piperazine exhibits unique properties due to the presence of two chlorine atoms on the benzyl group. This structural feature may enhance its biological activity and specificity towards certain targets. Additionally, the benzodioxole moiety contributes to its overall stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c20-16-3-2-15(17(21)10-16)12-23-7-5-22(6-8-23)11-14-1-4-18-19(9-14)25-13-24-18/h1-4,9-10H,5-8,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUYQCGZZMRDLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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